Propylenediphosphonic acid

Thymidylate Synthase Allosteric Inhibition Anticancer Research

Propylenediphosphonic acid (PDPA, ≥98%) is a flexible C3-spacer bisphosphonate enabling tailored metal chelation, unique MOF topologies, and allosteric enzyme modulation—unlike rigid HEDP. Procure for: (1) MOF synthesis with open-channel architectures, (2) thymidylate synthase allosteric inhibition studies, (3) industrial scale/corrosion inhibition. Solid state ensures precise formulation.

Molecular Formula C3H10O6P2
Molecular Weight 204.06 g/mol
CAS No. 4671-82-3
Cat. No. B1358185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylenediphosphonic acid
CAS4671-82-3
Molecular FormulaC3H10O6P2
Molecular Weight204.06 g/mol
Structural Identifiers
SMILESCC(CP(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C3H10O6P2/c1-3(11(7,8)9)2-10(4,5)6/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9)
InChIKeyDZQCAOQMXPROIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propylenediphosphonic Acid (CAS 4671-82-3): A Flexible Bisphosphonate for Chelation, Inhibition, and Material Synthesis


Propylenediphosphonic acid (PDPA), also known as 1,3-propanediphosphonic acid, is a bisphosphonate characterized by two phosphonic acid groups [–P(O)(OH)₂] linked by a flexible three-carbon propylene chain. With a molecular weight of 204.06 g/mol and a melting point of 174–178 °C [1], PDPA exhibits strong metal-chelating properties that underlie its utility in scale and corrosion inhibition, metal-organic framework synthesis, and biochemical research. Unlike the more rigid 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP, etidronic acid), PDPA's extended alkyl spacer provides distinct spatial flexibility and metal-binding geometry, which can be advantageous in applications requiring tailored complexation behavior or framework architectures.

Why Generic Bisphosphonate Substitution Fails: Structural and Performance Differentiation of Propylenediphosphonic Acid


Bisphosphonates are not interchangeable commodities. The length and flexibility of the linker between the two phosphonate moieties profoundly affect metal-binding affinity, crystal growth inhibition efficacy, and the geometry of resulting metal-organic frameworks [1]. Propylenediphosphonic acid's three-carbon propylene spacer confers distinct chelation behavior compared to shorter-chain analogs like methylenediphosphonic acid (n=1) or ethylenediphosphonic acid (n=2), as well as hydroxyl-substituted HEDP. In biological contexts, this structural variation can alter the compound's ability to stabilize specific protein conformations or interact with enzyme active sites [2]. Procurement decisions that treat all bisphosphonates as functionally equivalent risk selecting a compound that fails to meet the specific performance requirements of the intended application—whether that is threshold scale inhibition, hydrothermal framework synthesis, or allosteric enzyme modulation.

Quantitative Differentiation: Propylenediphosphonic Acid vs. Key Bisphosphonate Analogs


PDPA as an Allosteric Inhibitor of Human Thymidylate Synthase: Kinetic Mode Differs from Competitive Active-Site Inhibitors

PDPA functions as a mixed (noncompetitive) inhibitor of human thymidylate synthase (hTS) versus dUMP, and as an uncompetitive inhibitor versus methylenetetrahydrofolate at concentrations <0.25 µM, shifting to noncompetitive above 1 µM [1]. This kinetic profile is distinct from active-site directed inhibitors (e.g., raltitrexed, pemetrexed) and demonstrates PDPA's ability to stabilize an inactive conformer of loop 181–197. The X-ray crystal structure (PDB ID: 2ONB) confirms direct binding of PDPA to hTS at 2.70 Å resolution [2].

Thymidylate Synthase Allosteric Inhibition Anticancer Research

Propylene Linker Length Enables Distinct Open-Framework Antimony(III) Diphosphonate Architectures

In hydrothermal syntheses with Sb₂O₃ and alkyldiphosphonic acids H₂O₃P(CH₂)ₙPO₃H₂, the value of n dictates the resulting framework topology. Using propylenediphosphonic acid (n=3) produces Sb[O₃P(CH₂)₃PO₂(OH)] with space group P2₁/c and unit cell parameters a = 4.6635(6), b = 19.0545(2), c = 8.7608(1) Å, β = 103.87(4)°, R₁(F) = 0.0352 [1]. In contrast, methylenediphosphonic acid (n=1) yields an oxydiphosphonate Sb₂O(O₃PCH₂PO₃) (space group Pc), and ethylenediphosphonic acid (n=2) gives Sb[O₃P(CH₂)₂PO₂(OH)] (space group Cc) [1].

Metal-Organic Frameworks Hydrothermal Synthesis Solid-State Chemistry

Anticoagulant Activity: PDPA Exhibits Limited Calcium Chelation Relative to Endogenous Ligands

Computer simulations modeling blood plasma metal–ligand equilibria predict that the anticoagulant activity (measured as relative change in free Ca²⁺ fraction) of most diphosphonic acids, including propylenediphosphonic acid, does not exceed 18% in the physiological pH range [1]. For comparison, 1-hydroxyethylidenediphosphonic acid (HEDP) achieves efficiencies close to the upper limit of 50% under specific conditions, while endogenous ligands like citrate and glutamate exhibit higher activity than HEDP [1]. This class-level inference places PDPA among the less potent Ca²⁺ chelators in this context.

Anticoagulation Blood Plasma Modeling Metal Ion Equilibria

Commercial Purity Benchmarking: TCI-Grade PDPA Matches or Exceeds Typical Industrial Phosphonate Specifications

Propylenediphosphonic acid is available at a certified purity of >98.0% (T) from TCI Chemicals, with a melting point specification of 170.0–177.0 °C . This purity level is comparable to or exceeds the typical specifications for widely used industrial phosphonates such as HEDP (often supplied as 60% aqueous solution or technical grade ~90%) and ATMP (typically 50% solution). For research applications requiring precise stoichiometry or sensitive catalytic reactions, the high purity and solid physical state of PDPA provide a distinct advantage over lower-purity, aqueous-solution counterparts [1].

Purity Specification Quality Control Research-Grade Chemicals

Thermal Stability Enables High-Temperature Water Treatment Applications

Propylenediphosphonic acid is reported to exhibit high thermal and chemical stability, maintaining performance under elevated temperatures and in both acidic and alkaline environments [1]. While direct comparative quantitative data for PDPA are limited, its class as a bisphosphonate confers stability superior to many polyphosphates, which are prone to hydrolysis and reversion to orthophosphate at elevated temperatures [2]. This thermal robustness makes PDPA a candidate for cooling water systems and oilfield applications where sustained high-temperature exposure is expected.

Scale Inhibition Cooling Water Treatment Thermal Stability

Procurement-Driven Application Scenarios for Propylenediphosphonic Acid (CAS 4671-82-3)


Allosteric Probe for Thymidylate Synthase Mechanistic Studies

Researchers investigating thymidylate synthase regulation or developing combination anticancer therapies should procure PDPA for its demonstrated ability to act as an allosteric inhibitor. Unlike active-site inhibitors, PDPA stabilizes an inactive conformer of hTS and exhibits mixed/uncompetitive kinetics depending on substrate concentration [1]. This property enables studies of cooperativity with antifolate drugs and exploration of alternative TS inhibition strategies [2].

Hydrothermal Synthesis of Open-Framework Metal Diphosphonates

For solid-state chemists designing novel metal-organic frameworks or ion-exchange materials, PDPA provides a three-carbon spacer that yields distinct framework topologies not achievable with shorter-chain methylene- or ethylene-bisphosphonates. The resulting antimony(III) diphosphonate crystallizes in the P2₁/c space group with well-defined open channels [1], making it suitable for applications in catalysis, separations, or host–guest chemistry.

High-Purity Crosslinking Agent and Corrosion Inhibitor

Industrial formulators and process chemists seeking a high-purity (>98%), solid bisphosphonate for use as a crosslinking agent or corrosion inhibitor should consider PDPA. Its solid physical state and low water content facilitate precise formulation, while its strong metal-chelating properties confer effectiveness in cooling water treatments and oilfield scale control [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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